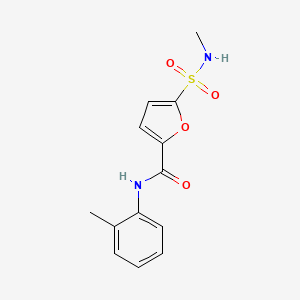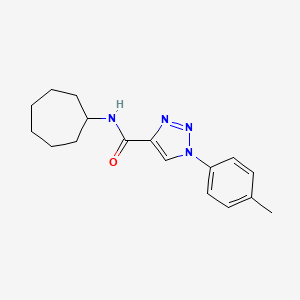![molecular formula C17H12N4O B6418534 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207056-83-4](/img/structure/B6418534.png)
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is a glutamate metabotropic (mGluR5) positive allosteric modulator . It is used in the treatment of Phelan-McDermid syndrome caused by 22qI3 deletion .
Synthesis Analysis
The synthesis of pyrazole derivatives like “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Protodeboronation of pinacol boronic esters is also used in the synthesis .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Protodeboronation of pinacol boronic esters is a notable reaction involved in the synthesis .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The pyrazoline moiety, which is present in “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, is known to be a pharmacologically active scaffold . It is present in several marketed molecules with a wide range of uses, establishing its importance in the pharmaceutical sector . For instance, it is found in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), and 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent) .
Agricultural Applications
The pyrazoline moiety is also significant in the agricultural sector . While specific applications of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” in agriculture are not mentioned, the wide range of uses of pyrazoline derivatives suggests potential applications in this field as well.
Industrial Applications
Pyrazoline derivatives, including “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, have established their importance in the industrial sector . The specific industrial applications are not detailed, but the broad-spectrum utility of pyrazolines indicates potential uses in various industries.
Insecticidal Applications
A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent, similar to “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, were designed and synthesized for their insecticidal activities . These compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes .
Anticancer Applications
Pyrazoline derivatives have been evaluated for in vitro cytotoxic activity against various cancer cell lines . While the specific anticancer activity of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” is not mentioned, the presence of the pyrazoline moiety suggests potential anticancer applications.
Antiviral Applications
Pyrazoline derivatives, similar to “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”, have shown promising activity against the tobacco mosaic virus (TMV) . This suggests potential antiviral applications of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide”.
Wirkmechanismus
Target of Action
The primary target of 3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is the insect ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the insect ryanodine receptor, potentially acting as an activator .
Biochemical Pathways
The affected biochemical pathway is the one involving the ryanodine receptor. The activation of this receptor by the compound could lead to changes in calcium ion concentration within the insect cells, disrupting normal cellular functions . .
Result of Action
The compound’s action on the ryanodine receptor leads to insecticidal activities. For example, it has shown moderate to high activities against the diamondback moth (Plutella xylostella) at various concentrations . .
Zukünftige Richtungen
Given the therapeutic potential of “3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide” and similar compounds, future research may focus on further elucidating their mechanisms of action, optimizing their synthesis, and assessing their safety and efficacy in clinical trials. The development of environmentally friendly synthesis methods is also a promising area of research .
Eigenschaften
IUPAC Name |
3-cyano-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c18-11-12-2-1-3-14(10-12)17(22)20-15-6-4-13(5-7-15)16-8-9-19-21-16/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZJJDHCSROTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![5-[3-(2-butoxyphenyl)-1H-pyrazol-5-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6418482.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418545.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)

![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)